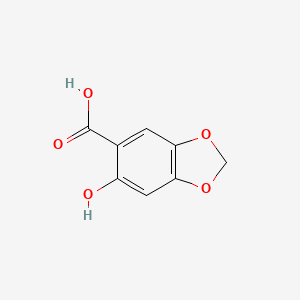

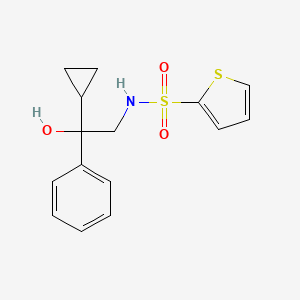

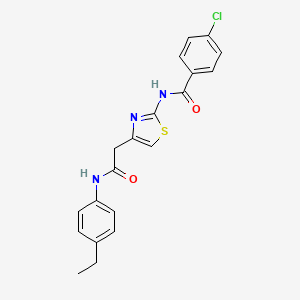

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a compound that falls within the broader category of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on sulfonamide derivatives and their chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including cascade reactions and cross-coupling reactions. For instance, a novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides has been reported, which involves cyclization to aziridine intermediates and subsequent transformations . Additionally, the Suzuki–Miyaura cross-coupling reactions have been employed to synthesize thiophene sulfonamide derivatives, indicating the versatility of sulfonamide chemistry in creating diverse molecular structures .

Molecular Structure Analysis

The molecular and electronic structures of sulfonamide derivatives have been investigated using spectroscopic methods and quantum chemical calculations. For example, two sulfonamide derivatives were characterized using NMR, FT-IR spectroscopies, and density functional theory calculations to provide structural and spectroscopic information . These techniques can be applied to analyze the molecular structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide, predicting its stability and reactivity.

Chemical Reactions Analysis

Sulfonamide derivatives participate in various chemical reactions, including enantioselective organocatalyzed cyclopropanation, which yields cyclopropane products with high enantiomeric excess . Additionally, formal [2 + 3]-cycloaddition reactions have been developed to construct highly stereoselective indane derivatives from cyclopropanes and N-benzylic sulfonamides . These reactions demonstrate the reactivity of sulfonamide derivatives and their potential utility in synthesizing complex cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure and substituents. For instance, the electronic properties such as ionization potential, electron affinity, and HOMO-LUMO energy gaps have been calculated for sulfonamide derivatives, providing insights into their reactivity and interaction with biological targets . The antibacterial and urease inhibition activities of thiophene sulfonamide derivatives have also been evaluated, showing the biological relevance of these compounds .

科学的研究の応用

Antimicrobial Activity

Compounds containing thiophene and sulfonamide groups have demonstrated antimicrobial properties. For example, derivatives of benzo[b]thiophene-2-sulfonamide were investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. These compounds, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, showed significant ocular hypotensive activity, indicating their potential in antimicrobial applications (Graham et al., 1989).

Synthesis and Evaluation of Anticonvulsant Agents

Research has also been conducted on synthesizing azoles incorporating a sulfonamide moiety to act as anticonvulsant agents. Compounds synthesized through the reaction of 2‐(cyano or chloro)‐N‐(4‐(N‐thiazol‐2‐ylsulfamoyl)phenyl)acetamide with various reagents showed promising anticonvulsant activity. This highlights the sulfonamide's role in developing potential treatments for convulsions (Farag et al., 2012).

Enantioselective Organocatalysis

Aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts, facilitating reactions between α,β-unsaturated aldehydes and sulfur ylides to produce cyclopropane products with high enantiomeric excesses. This demonstrates the application of sulfonamide-based catalysts in achieving enantioselectivity in organic synthesis (Hartikka et al., 2007).

Antibacterial Compound Synthesis

The synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications has been explored, aiming to create effective antibacterial agents. Precursors were reacted with various compounds to produce derivatives with significant antibacterial activities, showing the sulfonamido group's utility in developing new antibacterial agents (Azab et al., 2013).

Proton Exchange Membranes for Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups have been synthesized and evaluated for use as proton exchange membranes in fuel cells. These materials showed high proton conductivity and mechanical properties, indicating their potential in energy-related applications (Bae et al., 2009).

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c17-15(13-8-9-13,12-5-2-1-3-6-12)11-16-21(18,19)14-7-4-10-20-14/h1-7,10,13,16-17H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQZCPGWTWVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)

![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)